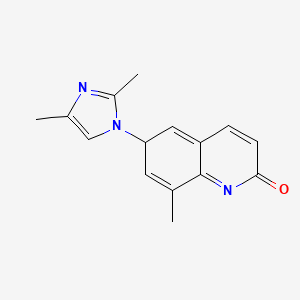

6-(2,4-dimethylimidazol-1-yl)-8-methyl-6H-quinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of UK 61260 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

UK 61260 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Aplicaciones Científicas De Investigación

UK 61260 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving phosphodiesterase inhibitors.

Biology: It is used to study the effects of PDE III inhibition on various biological processes.

Medicine: It is investigated for its potential therapeutic effects in conditions such as heart failure due to its positive inotropic and vasodilatory properties.

Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery

Mecanismo De Acción

UK 61260 exerts its effects primarily through the inhibition of cyclic adenosine monophosphate phosphodiesterase (PDE III). This inhibition leads to an increase in cyclic adenosine monophosphate levels, which in turn enhances cardiac contractility and causes vasodilation. The molecular targets involved include the PDE III enzyme and the downstream signaling pathways that regulate cardiac and vascular function .

Comparación Con Compuestos Similares

UK 61260 is similar to other phosphodiesterase inhibitors such as:

Fenoldopam mesylate: A dopaminergic agonist that also induces arteritis in rats.

Theophylline: A non-selective phosphodiesterase inhibitor with bronchodilatory effects.

Caffeine: Another non-selective phosphodiesterase inhibitor with stimulant effects. UK 61260 is unique in its balanced vasodilatory and positive inotropic effects, making it particularly useful in the treatment of heart failure

Actividad Biológica

The compound 6-(2,4-dimethylimidazol-1-yl)-8-methyl-6H-quinolin-2-one is a synthetic derivative belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₃N₃O

- Molecular Weight : 211.25 g/mol

- CAS Number : 102791-46-8

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, particularly in the fields of oncology and antimicrobial research. Notably, the imidazole and quinoline moieties are often associated with significant biological effects.

Antitumor Activity

Several studies have demonstrated that quinoline derivatives possess antitumor properties. For instance:

- In vitro studies have shown that compounds with imidazole groups can inhibit the proliferation of cancer cells. A notable study reported that derivatives with similar structures exhibited IC₅₀ values in the low micromolar range against lung cancer cell lines (A549, HCC827, NCI-H358) .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | A549 | 2.12 |

| Compound B | HCC827 | 5.13 |

| Compound C | NCI-H358 | 0.85 |

The mechanism by which these quinoline derivatives exert their antitumor effects may involve:

- Inhibition of DNA synthesis : Quinoline structures can intercalate into DNA, disrupting replication.

- Induction of apoptosis : Certain derivatives activate apoptotic pathways in cancer cells.

- Targeting specific kinases : Some compounds inhibit kinases involved in cell signaling pathways critical for tumor growth.

Antimicrobial Activity

In addition to antitumor effects, quinoline derivatives have shown promise as antimicrobial agents. The imidazole ring is known for its activity against various pathogens:

- Bacterial Inhibition : Compounds similar to This compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 15 μg/mL |

| Compound E | Escherichia coli | 30 μg/mL |

Case Studies

- Case Study on Antitumor Efficacy :

- Case Study on Antimicrobial Effects :

Propiedades

Fórmula molecular |

C15H15N3O |

|---|---|

Peso molecular |

253.30 g/mol |

Nombre IUPAC |

6-(2,4-dimethylimidazol-1-yl)-8-methyl-6H-quinolin-2-one |

InChI |

InChI=1S/C15H15N3O/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12/h4-8,13H,1-3H3 |

Clave InChI |

AHFCNUGFVFKBAA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(C=C2C1=NC(=O)C=C2)N3C=C(N=C3C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.